molecular formula C15H18ClN3O2S B2607516 1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2198237-93-1

1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2607516
CAS No.: 2198237-93-1
M. Wt: 339.84
InChI Key: YXADDZOPAGGDRB-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a high-purity chemical compound offered for research and development applications. This molecule features a unique structure combining a piperidine ring, a (4-chlorophenyl)sulfonyl group, and a 1-methyl-1H-pyrazole moiety. This specific arrangement classifies it among phenylpyrazole compounds, which are known to exhibit diverse biological activities and are frequently explored in pharmaceutical and agrochemical research . The integration of a sulfonamide functional group linking the phenyl and piperidine rings is a common motif in medicinal chemistry, often utilized to modulate properties such as solubility and binding affinity to biological targets. As a result, this compound is a valuable building block for researchers in drug discovery, particularly in the synthesis and screening of novel small molecule libraries. It is intended for use as a reference standard or an intermediate in the development of potential enzyme inhibitors or other bioactive molecules. The compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADDZOPAGGDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the 4-chlorophenylsulfonyl group: This step can be achieved by reacting the piperidine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the 1-methyl-1H-pyrazol-3-yl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a pyrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Crystallographic System
1-((4-Chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (Target) 4-Chlorophenylsulfonyl, 1-methylpyrazole C₁₅H₁₆ClN₃O₂S 349.82 (calc.) Not reported
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one 4-Fluorophenyl, carbonyl, 4-chlorophenylpyrazole C₂₁H₁₇ClFN₃O₂ 397.83 Triclinic, P1
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine 4-Chlorophenyl, pyrazole (no sulfonyl) C₂₀H₁₉ClN₂ 334.84 (calc.) Not reported
Pyrimidine derivative (CAS 271576-77-3) Pyrimidine, 4-chlorophenyl, pyrazole C₁₉H₁₇ClN₆ 364.83 (calc.) Not reported

Key Observations :

  • Aromatic Substituents: The fluorophenyl analog (C₂₁H₁₇ClFN₃O₂) includes a 4-fluorophenyl group, which may enhance metabolic stability compared to the non-fluorinated target compound .
  • Piperidine Modifications : The pyrazole-substituted analog (C₂₀H₁₉ClN₂) lacks the sulfonyl group, likely reducing its polarity and affecting membrane permeability .
Crystallographic and Conformational Differences
  • The fluorophenyl analog (C₂₁H₁₇ClFN₃O₂) crystallizes in a triclinic P1 system, with intermolecular hydrogen bonds (e.g., C–H···O) forming two-dimensional sheets parallel to the ac plane . These interactions may stabilize the crystal lattice, influencing solubility and melting point.

Implications for Drug Design

  • Pharmacokinetics : The sulfonyl group may improve metabolic stability but reduce blood-brain barrier penetration compared to less polar analogs like C₂₀H₁₉ClN₂ .
  • Target Affinity : Pyrimidine-containing analogs (e.g., CAS 271576-77-3) could exhibit enhanced π-π stacking interactions with aromatic residues in enzyme active sites, whereas sulfonyl groups may favor ionic interactions .

Biological Activity

1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN2O2SC_{15}H_{19}ClN_{2}O_{2}S with a molecular weight of 336.84 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety and a chlorophenylsulfonyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to our compound. The results indicated that these derivatives had minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A specific derivative was tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The study found that the compound induced cell cycle arrest in the G1 phase and promoted apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Apoptosis induction
MCF-720Cell cycle arrest
HepG218Mitochondrial membrane potential disruption

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Pyrazole derivatives have been shown to inhibit enzymes involved in pathogen metabolism, thereby reducing their viability.
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is linked to its interaction with mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.
  • Biofilm Disruption : Some studies suggest that these compounds can inhibit biofilm formation, enhancing their effectiveness against bacterial infections .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial investigated the efficacy of a pyrazole derivative similar to our compound in patients with resistant bacterial infections. The results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in decreased cell proliferation and increased apoptosis markers.

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